molecular formula C15H9BrClN B15344870 4-Bromo-7-chloro-2-phenylquinoline CAS No. 1189106-03-3

4-Bromo-7-chloro-2-phenylquinoline

Cat. No.: B15344870
CAS No.: 1189106-03-3
M. Wt: 318.59 g/mol
InChI Key: BTUNMBPAMYUSIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method employs a Friedländer heteroannulation using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves scalable and environmentally benign protocols. For instance, using NaHSO4·SiO2 as a heterogeneous and reusable catalyst provides an efficient and cost-effective method . These procedures are operationally simple and can be alternatives to existing protocols for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield further halogenated quinoline derivatives, while oxidation can produce quinoline N-oxides .

Comparison with Similar Compounds

Properties

CAS No.

1189106-03-3

Molecular Formula

C15H9BrClN

Molecular Weight

318.59 g/mol

IUPAC Name

4-bromo-7-chloro-2-phenylquinoline

InChI

InChI=1S/C15H9BrClN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H

InChI Key

BTUNMBPAMYUSIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Br

Origin of Product

United States

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